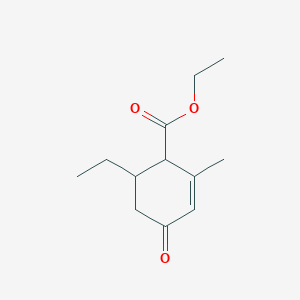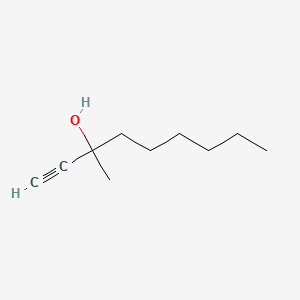
(3-甲基苯基)甲硫醇
描述
(3-Methylphenyl)methanethiol is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylphenyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylphenyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症生物标志物研究
(3-甲基苯基)甲硫醇: 已被确定为癌症诊断中的潜在生物标志物。 它是一种挥发性硫化合物 (VSC),可以在癌症患者的呼吸、体液和排泄物中检测到 。这种化合物的存在,以及其他 VSC,导致了某些类型癌症的特征性气味,并可能作为一种非侵入性诊断工具。
硫代谢研究
这种化合物在人类体内硫代谢的研究中起着重要作用。 它由肠道细菌从膳食蛋氨酸产生,并参与癌症细胞中的各种酶促和非酶促反应 。了解它的代谢可以深入了解癌症等疾病中硫途径的失调。
微生物组研究
甲硫醇: ,包括它的衍生物如 (3-甲基苯基)甲硫醇,是由某些菌株的肠道细菌产生的。 对这些化合物的研究可以帮助阐明微生物组在结直肠癌 (CRC) 患者中的作用,在这些患者中,甲硫醇产生菌如梭杆菌非常丰富 .
酶促功能分析
(3-甲基苯基)甲硫醇的降解是由硒结合蛋白 1 (SELENBP1) 酶催化的,这种酶在肿瘤组织中通常被下调。 研究这种酶促途径可以提供关于 SELENBP1 的肿瘤抑制功能及其与临床结果的联系的宝贵信息 .
肿瘤中的代谢适应
肿瘤细胞表现出代谢适应,导致 VSC 水平升高,如 (3-甲基苯基)甲硫醇。 对这些适应的研究可以阐明癌细胞的代谢需求和应激恢复能力,提供潜在的治疗靶点 .
化学合成和工业应用
虽然与科学研究没有直接关系,但 (3-甲基苯基)甲硫醇 可用于化学合成过程。 它的结构特性使其可以作为更复杂化学化合物的构建块,这些化合物可以具有各种工业应用 .
作用机制
Target of Action
The primary target of (3-Methylphenyl)methanethiol is the enzyme methanethiol oxidase (MTO) , which is a part of the selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .
Mode of Action
(3-Methylphenyl)methanethiol interacts with its target, MTO, by serving as a substrate for the enzyme. The MTO activity of SELENBP1 rapidly degrades methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, the degradation of methanethiol is impaired, leading to elevated levels of methanethiol .
Biochemical Pathways
Methanethiol is involved in the sulfur metabolism pathway. Dysregulation of this pathway, leading to elevated levels of volatile sulfur compounds (VSCs) like methanethiol, has been observed in cancer patients . Methanethiol can be produced through non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . It can also result from enzymatic methanethiol production in mitochondria .
Pharmacokinetics
Its molecular weight of 138233 suggests that it may have good bioavailability due to its small size
Result of Action
The result of the action of (3-Methylphenyl)methanethiol is an increase in the levels of methanethiol, particularly in the context of cancer. This increase contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .
Action Environment
It is known that gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients
属性
IUPAC Name |
(3-methylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZUQUHTIOEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384218 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-56-7 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)




![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)





